Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate
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Overview
Description
Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate is a chemical compound that belongs to the xanthene dye family. It is known for its vibrant color and is used in various scientific and industrial applications. The compound has a molecular formula of C22H16O5 and a molecular weight of 360.36 g/mol .
Preparation Methods
The synthesis of ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate involves a two-step process . The first step is the preparation of 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid by reacting an open-form fluorescein in a 1.0 M sodium hydroxide solution at 100°C for 4 hours . The second step involves the formation of the corresponding ester using anhydrous ethanol . This method is efficient and yields a high amount of the desired product .
Chemical Reactions Analysis
Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydroxide, anhydrous ethanol, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate has a wide range of scientific research applications. It is used as a fluorescent dye in biological and chemical research due to its ability to emit light when exposed to certain wavelengths . This property makes it useful in imaging and diagnostic applications . Additionally, it is used as a corrosion inhibitor in industrial applications, protecting metals from degradation in acidic environments .
Mechanism of Action
The mechanism of action of ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate involves its ability to interact with molecular targets and pathways in biological systems . As a fluorescent dye, it binds to specific molecules and emits light, allowing researchers to visualize and track biological processes . In industrial applications, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate is similar to other xanthene dyes, such as mthis compound and 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid . its unique ester group provides distinct properties, such as improved solubility and stability . This makes it more suitable for certain applications compared to its analogs .
Biological Activity
Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate is an organic compound notable for its unique structural characteristics and significant biological activity. This compound is derived from the esterification of 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid with ethanol, resulting in a molecular formula of C18H16O5 and a molecular weight of approximately 296.32 g/mol. Its biological properties are primarily attributed to its fluorescent characteristics, which have been explored for various applications in biological imaging and cellular studies.
Structure and Synthesis
The compound features a xanthene moiety, including hydroxyl and carbonyl groups that contribute to its reactivity. The synthesis typically involves multi-step processes, often utilizing oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride under controlled conditions to enhance selectivity and yield.
Fluorescence and Imaging Applications
This compound exhibits significant fluorescence, allowing it to absorb and emit light at specific wavelengths. This property makes it particularly useful in:
- Biological Imaging : The compound is employed in fluorescence microscopy to track cellular processes and interactions.
- Cellular Studies : Its selective binding to biomolecules enhances its utility in studying membrane dynamics and cellular uptake mechanisms.
Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in biomedical applications as they help mitigate oxidative stress, which is implicated in various diseases. The compound's ability to scavenge free radicals could provide therapeutic benefits.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to other xanthene derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Hydroxyl and carbonyl groups | Fluorescent properties |
2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid | Contains a hydroxyl and carbonyl group | No ester functionality |
Rhodamine 123 | Xanthene core with additional nitrogen | Stronger fluorescence properties |
Hydroxyphenyl fluorescein | Similar xanthene structure | Extensively used as a fluorescent marker |
Eosin Y | Contains bromine substituents | Strongly used in histology |
This compound stands out due to its ethyl ester group, enhancing hydrophobicity, which facilitates better integration into lipid environments. This property is advantageous for biological studies involving cell membranes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Fluorescence Microscopy : Research demonstrated that this compound can effectively label lipid membranes, allowing researchers to visualize membrane dynamics in live cells.
- Antioxidant Studies : In vitro assays indicated that the compound exhibits significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions.
- Cell Interaction Studies : Investigations into the interactions of this compound with cellular components revealed its ability to enhance cellular uptake of therapeutic agents, making it a candidate for drug delivery systems.
Properties
CAS No. |
72616-76-3 |
---|---|
Molecular Formula |
C22H16O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C22H16O5/c1-2-26-22(25)16-6-4-3-5-15(16)21-17-9-7-13(23)11-19(17)27-20-12-14(24)8-10-18(20)21/h3-12,23H,2H2,1H3 |
InChI Key |
QYWVDKQDWYTJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
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